(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the intramolecular photochemical Wittig reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Propylamine Side Chain: The propylamine side chain is introduced through reductive amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential fully.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A basic structure similar to (1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group and the propylamine side chain, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1S)-1-(5-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-8(2)13(14)12-7-9-6-10(15-3)4-5-11(9)16-12/h4-8,13H,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
NJAZKODBXCPFTE-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC2=C(O1)C=CC(=C2)OC)N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.